hexahydroindolizine-1,5-dione
Description
Structure
3D Structure
Properties
CAS No. |
1506072-33-8 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2,3,6,7,8,8a-hexahydroindolizine-1,5-dione |
InChI |
InChI=1S/C8H11NO2/c10-7-4-5-9-6(7)2-1-3-8(9)11/h6H,1-5H2 |
InChI Key |
ZOBVPFYDIUBSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)CCN2C(=O)C1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Hexahydroindolizine 1,5 Dione and Its Derivatives
Classical and Contemporary Synthetic Approaches to the Hexahydroindolizine Scaffold
The construction of the hexahydroindolizine core, particularly with dione (B5365651) functionality at the 1- and 5-positions, has been approached through several synthetic paradigms. These strategies often involve the sequential or concerted formation of the bicyclic ring system from acyclic or monocyclic precursors.
Multi-step Total Synthesis Strategies
Multi-step total synthesis provides a robust and often highly controlled route to hexahydroindolizine-1,5-dione. These strategies typically involve the initial construction of a functionalized proline derivative, which serves as the cornerstone of the five-membered ring. The six-membered ring is then annulated onto this scaffold in a subsequent series of reactions.
A common approach begins with the N-alkylation of a proline ester with a suitable four-carbon synthon containing terminal electrophilic and nucleophilic capabilities. For instance, reacting ethyl prolinate with a compound like ethyl 4-bromobutanoate would introduce the necessary carbon chain. Subsequent intramolecular cyclization, often a Dieckmann condensation, of the resulting diester under basic conditions, forges the six-membered ring, yielding a β-keto ester. The final dione is then revealed after hydrolysis and decarboxylation of the ester group.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | N-Alkylation | Ethyl prolinate, Ethyl 4-bromobutanoate, K₂CO₃, Acetone, reflux | Diethyl 1-(4-ethoxy-4-oxobutyl)pyrrolidine-2-carboxylate |
| 2 | Dieckmann Condensation | Sodium ethoxide, Toluene, reflux | Ethyl 1-oxo-hexahydroindolizine-2-carboxylate |
| 3 | Hydrolysis & Decarboxylation | Aqueous HCl, reflux | This compound |
One-Pot Reaction Sequences for Dione Formation
In an effort to improve synthetic efficiency, one-pot methodologies have been developed that combine multiple transformations into a single operational sequence without the isolation of intermediates. A plausible one-pot synthesis of this compound could involve a tandem double Michael addition-Dieckmann condensation. organic-chemistry.org This approach would utilize a proline-derived starting material and an appropriate Michael acceptor.
For example, the reaction of a proline derivative where the nitrogen acts as a nucleophile with two equivalents of a Michael acceptor like methyl acrylate, followed by an in-situ intramolecular Dieckmann condensation, could directly lead to a functionalized this compound precursor. organic-chemistry.org Such a strategy significantly reduces the number of synthetic steps and purification procedures.
Cyclization Reactions in this compound Synthesis
The key to forming the bicyclic this compound scaffold lies in the strategic implementation of cyclization reactions. The Dieckmann condensation is a cornerstone of this approach, facilitating the formation of the six-membered ring by intramolecularly cyclizing a diester under basic conditions to form a β-keto ester. nih.govnih.gov
Another critical cyclization is the formation of the five-membered pyrrolidine (B122466) ring, which is often pre-formed in the starting material, typically a proline derivative. However, strategies involving the cyclization of an acyclic precursor containing both the nitrogen and the requisite carbon chain are also conceivable, for instance, through an intramolecular reductive amination or an intramolecular hydroamination.
Role of Intermediates in Stereochemical Control
The stereochemical outcome of the synthesis of this compound derivatives is heavily influenced by the nature of the intermediates and the reaction conditions employed. When starting from a chiral precursor, such as L-proline or D-proline, the inherent chirality of the starting material can direct the stereochemistry of newly formed stereocenters.
During cyclization reactions, the conformation of the intermediates plays a crucial role. For instance, in a Dieckmann condensation, the stereochemistry of the bridgehead carbon can be influenced by the substituents on the pyrrolidine ring, which may favor the formation of one diastereomer over another due to steric hindrance. The use of chiral auxiliaries or catalysts can also be employed to control the stereochemistry of key bond-forming steps.
Asymmetric Synthesis Methodologies
The development of asymmetric syntheses for this compound and its derivatives is of significant interest due to the potential biological activity of enantiomerically pure compounds. Organocatalysis has emerged as a powerful tool for the asymmetric construction of heterocyclic scaffolds. nih.gov
An enantioselective approach could involve an organocatalyzed Michael addition of a nucleophile to an α,β-unsaturated system, where the catalyst, often a chiral amine or phosphoric acid, induces facial selectivity in the attack, leading to an enantiomerically enriched product. This chiral intermediate can then be carried forward through the synthetic sequence to yield an optically active this compound. For example, a chiral proline-derived catalyst could be used to mediate the formation of a key intermediate with high enantiomeric excess.
Precursor Chemistry and Starting Materials for this compound Scaffolds
L-proline and D-proline are readily available and provide a straightforward entry into chiral this compound derivatives. nih.gov The carboxylic acid and secondary amine functionalities of proline offer convenient handles for further chemical modifications. For instance, the carboxylic acid can be esterified, and the amine can be N-alkylated to introduce the side chain necessary for the subsequent cyclization to form the six-membered ring.
Other potential starting materials include pyrrole (B145914) derivatives, which can be functionalized and then reduced to the corresponding pyrrolidine. For example, a rhodium-catalyzed hydroformylation of an N-allylpyrrole can generate a pyrrolylbutanal, which can then undergo intramolecular cyclization and reduction to form the indolizidine core. nih.gov
| Precursor | Key Features | Potential Transformations |
| L-Proline/D-Proline | Chiral, readily available, functional handles (amine and carboxylic acid) | Esterification, N-alkylation, amide coupling |
| Pyroglutamic Acid | Proline derivative with a lactam, offers different reactivity | Ring-opening, functional group interconversions |
| Pyrrole-2-carboxylate | Aromatic precursor, allows for late-stage reduction | N-alkylation, reduction of the pyrrole ring, cyclization |
Utilization of β-Ketoesters
The Dieckmann condensation, an intramolecular Claisen condensation of a diester, stands as a classical and effective method for the formation of cyclic β-keto esters, which are key intermediates in the synthesis of this compound. researchgate.netlibretexts.orgyoutube.comfiveable.meresearchgate.netyoutube.comlibretexts.org This reaction is particularly well-suited for the formation of five- and six-membered rings. youtube.comfiveable.melibretexts.org The general strategy involves the use of a suitably substituted piperidine-2,6-dicarboxylate derivative.
The mechanism commences with the deprotonation of an α-carbon to one of the ester groups by a strong base, typically a sodium alkoxide, to generate an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide ion yields the desired cyclic β-keto ester, which, in this case, is a derivative of this compound. libretexts.orgyoutube.com
A crucial aspect of the Dieckmann condensation is the final deprotonation of the newly formed β-keto ester, which drives the equilibrium towards the product. libretexts.orglibretexts.org Therefore, a full equivalent of base is required, and an acidic workup is necessary to protonate the resulting enolate and afford the final product. The choice of base and solvent is critical for the success of the reaction, with sodium ethoxide in ethanol (B145695) being a common system. researchgate.net
| Starting Material | Reagents and Conditions | Product | Key Features |
| Diethyl piperidine-2,6-dicarboxylate | 1. NaOEt, EtOH, reflux; 2. H3O+ | Ethyl 1-oxo-hexahydroindolizine-8a-carboxylate | Intramolecular cyclization |
| Dimethyl 4-substituted-piperidine-2,6-dicarboxylate | 1. NaH, THF, reflux; 2. H3O+ | Methyl 7-substituted-1-oxo-hexahydroindolizine-8a-carboxylate | Formation of a substituted bicyclic system |
Amino Aldehyde Cyclizations and Rearrangements
The intramolecular cyclization of amino aldehydes or their synthetic equivalents provides a powerful route to construct the this compound core. This approach often leverages starting materials derived from readily available amino acids, such as glutamic acid. nih.govresearchgate.netnih.gov These strategies can offer a high degree of stereocontrol, enabling the synthesis of enantiomerically pure indolizidinone derivatives.
One common strategy involves the conversion of L-glutamic acid into a key intermediate containing both the necessary nitrogen atom and a precursor to the aldehyde functionality. nih.govresearchgate.net This can be followed by an intramolecular cyclization, often proceeding through the formation of an N-acyliminium ion intermediate. The cyclization can be triggered by acidic conditions, leading to the formation of the bicyclic lactam system. nih.gov
Tandem reactions, such as aza-Michael additions followed by cyclization, also represent an efficient strategy. nih.govrsc.orgresearchgate.netnih.govbeilstein-journals.org In this approach, a precursor containing an amine and a Michael acceptor undergoes an intramolecular conjugate addition to form a cyclic intermediate, which can then be further elaborated to the desired dione.
| Precursor | Key Transformation | Product Core | Notable Aspects |
| N-protected 5-amino-4-oxononanedioate | Intramolecular N-acyliminium ion cyclization | This compound | Stereocontrolled synthesis from chiral pool starting materials |
| N-(pent-4-enoyl)-L-glutamic acid diethyl ester | Tandem aza-Michael addition/Dieckmann condensation | Substituted this compound | Convergent and efficient assembly of the bicyclic system |
Diels-Alder Reactions in Bicyclic Systems Formation
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings and has been applied to the synthesis of complex bicyclic systems, including the indolizidine skeleton. fiveable.me While direct synthesis of the this compound via a standard Diels-Alder reaction is not commonly reported, intramolecular imino-Diels-Alder reactions offer a viable pathway to related indolizidinone structures.
In this approach, a molecule containing both a diene and an imine (or an imine precursor) is constructed. Upon thermal or Lewis acid activation, the intramolecular cycloaddition occurs, forming the bicyclic indolizidine core in a highly stereoselective manner. The resulting cycloadduct can then be further functionalized to yield the desired dione.
The regioselectivity and stereoselectivity of the Diels-Alder reaction are key advantages, allowing for the controlled formation of multiple stereocenters in a single step. The choice of substituents on the diene and dienophile components can influence the electronic demand of the reaction and the stereochemical outcome.
| Diene-Imine Precursor | Reaction Type | Intermediate | Final Product (after functionalization) |
| N-(hexa-3,5-dienoyl)pyrrolidine-2-carbaldehyde imine | Intramolecular Imino-Diels-Alder | Octahydroindolizinone derivative | This compound |
| N-alkenyl-2-acylpyrrole | Intramolecular Hetero-Diels-Alder | Fused tricyclic adduct | Substituted this compound |
Palladium-Catalyzed Cyclization Approaches
Palladium-catalyzed reactions have emerged as powerful and versatile tools in modern organic synthesis, offering efficient routes to complex heterocyclic structures, including indolizine (B1195054) derivatives. researchgate.netnih.govnih.govmdpi.comdicp.ac.cnnih.govresearchgate.netresearchgate.net Palladium-catalyzed carbonylation and carboamination reactions are particularly relevant for the construction of the this compound scaffold.
In a palladium-catalyzed carbonylation approach, a suitable amino-alkene or amino-alkyne precursor can be cyclized in the presence of carbon monoxide and a palladium catalyst. researchgate.netnih.gov This process introduces a carbonyl group while simultaneously forming the bicyclic ring system. The reaction conditions, including the choice of palladium catalyst, ligands, and CO pressure, are crucial for achieving high yields and selectivity.
Palladium-catalyzed carboamination reactions involve the intramolecular addition of an amine and a carbon-based fragment across a double or triple bond. nih.govnih.govresearchgate.net For the synthesis of this compound derivatives, an appropriately functionalized N-alkenyl-2-pyrrolidinone could undergo an intramolecular carboamination to construct the second ring of the bicyclic system.
| Substrate | Catalyst/Reagents | Reaction Type | Product |
| N-(but-3-enyl)-5-oxopyrrolidine-2-carboxylate | Pd(OAc)2, CO, PPh3 | Carbonylative Cyclization | This compound derivative |
| N-(pent-4-enyl)maleimide | PdCl2(PPh3)2, Aryl halide | Carboamination/Cyclization | Aryl-substituted this compound |
Synthesis of Structurally Related Hexahydroindolizine Derivatives
Strategies for Functionalization at Diverse Positions
The functionalization of the this compound core is essential for exploring structure-activity relationships and developing analogs with improved properties. Various strategies can be employed to introduce substituents at different positions of the bicyclic system.
Alpha-alkylation of the enolate generated from the β-keto ester moiety is a common method for introducing substituents at the C-8a position. libretexts.org The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions. Further transformations of the ketone and lactam carbonyls can also be performed. For instance, selective reduction of the ketone at C-5 can provide access to hydroxylated derivatives.
Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be utilized to introduce aryl or heteroaryl substituents if a suitable handle, such as a halide, is present on the ring system.
Analog Design and Synthetic Diversification
The design and synthesis of analogs of this compound are driven by the search for new therapeutic agents. By systematically modifying the core structure, chemists can probe the interactions of these molecules with biological targets and optimize their pharmacological profiles.
One approach to analog design involves the synthesis of libraries of compounds with diverse substituents at various positions. This can be achieved by employing the synthetic methodologies described above with a range of starting materials bearing different functional groups. For example, using a variety of amino acids as starting materials for amino aldehyde cyclization strategies can lead to a diverse set of analogs with different side chains.
Stereoselective Synthesis of Enantiopure this compound Analogues
The asymmetric synthesis of this compound analogues, aiming to produce enantiomerically pure compounds, is a significant area of research due to the prevalence of the indolizidine scaffold in a wide array of biologically active alkaloids. nih.gov Methodologies to achieve high stereoselectivity often rely on catalyst-controlled reactions, substrate-induced diastereoselectivity, or the use of chiral starting materials. These strategies are crucial for accessing specific stereoisomers, which can exhibit distinct pharmacological properties.
One prominent approach involves organocatalytic asymmetric reactions, which have emerged as powerful tools for constructing chiral heterocyclic frameworks. For instance, the organocatalytic [4+2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters has been successfully employed to synthesize chiral 1,2-oxazinane spirocyclic scaffolds. nih.gov This type of transformation, which can yield products with excellent diastereoselectivity and enantioselectivity, showcases a potential pathway to related indolizidine core structures. The choice of catalyst is critical, with squaramide and thiourea-based organocatalysts demonstrating high efficacy. nih.gov The reaction conditions, including the solvent, also play a significant role in optimizing the yield and stereoselectivity. nih.gov
The following table summarizes the optimization of an organocatalytic cycloaddition reaction for the synthesis of a chiral spiro-oxindole, a strategy adaptable for producing enantiopure indolizidine analogues. nih.gov
| Entry | Catalyst | Solvent | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 3a | DCM | >20:1 | 80 | 95 |
| 2 | 3b | DCM | >20:1 | 83 | 94 |
| 3 | 3c | DCM | >20:1 | 87 | 96 |
| 4 | 3d | DCM | >20:1 | 53 | 97 |
| 5 | 3e | DCM | >20:1 | 85 | 94 |
| 6 | 3f | DCM | nd | <20 | nd |
| 7 | 3c | CHCl3 | >20:1 | 90 | 95 |
| 8 | 3c | THF | >20:1 | 53 | 94 |
| 9 | 3c | Toluene | >20:1 | 92 | 94 |
| 10 | 3c | DCE | >20:1 | 90 | 93 |
| Data sourced from an organocatalytic [4+2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated ester. nih.gov |
Another key strategy for the enantioselective synthesis of related indolizidinone derivatives involves the use of a chiral pool approach, starting from readily available enantiopure precursors. beilstein-journals.orgnih.gov A concise asymmetric synthetic route to new tetrahydroxyindolizidinone and quinolizidinone derivatives has been developed from a common intermediate, highlighting the efficiency of this method. beilstein-journals.orgnih.gov Key steps in such syntheses often include highly selective dihydroxylation reactions and ring-closing metathesis (RCM). beilstein-journals.orgnih.gov The stereochemistry of the final product is controlled by the inherent chirality of the starting material and the facial selectivity of the subsequent transformations. beilstein-journals.orgnih.gov
Furthermore, the introduction of fluorine atoms into the indolizidine scaffold is of significant interest in medicinal chemistry, as it can enhance the metabolic stability and pharmacokinetic properties of the parent molecule. nih.gov The enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through a process involving an intramolecular aza-Michael reaction of conjugated amides catalyzed by a chiral phosphoric acid, followed by dimethyltitanocene methylenation and RCM. nih.gov This sequence allows for the creation of a chiral stereocenter with high enantioselectivity. nih.gov
The development of catalytic asymmetric cascade reactions provides an efficient route to complex chiral molecules from simple starting materials. A Cu(II)-catalyzed asymmetric cascade process, for example, has been used for the dimerization of β,γ-unsaturated α-keto tryptophol esters to furnish macrocyclic dilactones with excellent regio-, diastereo-, and enantioselectivities. nih.gov This approach, which can construct multiple new stereocenters in a single operation, demonstrates the potential for the efficient asymmetric synthesis of complex heterocyclic systems related to the this compound core. nih.gov The effectiveness of this transformation is highly dependent on the choice of the chiral ligand, with binaphthyl-box ligands showing optimal results in certain cases. nih.gov
The table below illustrates the effect of different chiral ligands on the yield and stereoselectivity of a Cu(II)-catalyzed asymmetric dimerization. nih.gov
| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| 5 | L4 | 57 | 98 | >20:1 |
| 6 | L5 | 65 | 99 | >20:1 |
| 7 | L6 | 73 | >99 | >20:1 |
| 8 | L7 | 85 | 99 | >20:1 |
| 9 | L8 | 88 | >99 | >20:1 |
| 10 | L9 | 93 | 99 | >20:1 |
| 11 | L10 | 75 | 98 | >20:1 |
| Data from the asymmetric dimerization of β,γ-unsaturated α-keto acid tryptophol esters. nih.gov |
Spectroscopic and Structural Elucidation of this compound: A Comprehensive Analysis
The structural characterization of heterocyclic compounds is fundamental to understanding their chemical behavior and potential applications. This compound, a bicyclic lactam, presents a unique structural framework whose complete elucidation requires a multi-faceted spectroscopic approach. This article details the application of advanced analytical techniques to confirm the structure, connectivity, and stereochemistry of this compound.
Computational Chemistry and Theoretical Studies of Hexahydroindolizine 1,5 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For hexahydroindolizine-1,5-dione, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), are employed to determine its optimized geometric structure and electronic characteristics.
Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO is typically localized around the nitrogen atom and carbonyl oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed across the dicarbonyl system, highlighting the regions susceptible to nucleophilic attack.
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for intermolecular interactions. In these maps, negative potential (red/yellow) areas, usually around the carbonyl oxygens, signify electrophilic sites, while positive potential (blue) areas indicate nucleophilic centers. researchgate.net
Table 1: Predicted Electronic Properties of this compound
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.6 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. nih.govresearchgate.netchemrxiv.orgresearchgate.net An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between atoms using a specific force field (e.g., AMBER, GROMOS).
The simulation tracks the atomic positions and velocities over a set period (e.g., 100 nanoseconds), generating a trajectory of the molecule's motion. Analysis of this trajectory can reveal the most stable conformations and the energy barriers between them. A key metric is the Root Mean Square Deviation (RMSD) of the atomic positions from the initial structure. A stable RMSD value over time suggests that the molecule maintains a consistent conformation, indicating structural stability. Fluctuations in specific dihedral angles can identify flexible regions of the bicyclic ring system. These simulations are crucial for understanding how the molecule might interact with biological targets, as its shape can adapt to fit into a binding pocket.
Table 2: Typical Parameters for MD Simulation of this compound
| Parameter | Setting |
|---|---|
| Force Field | GROMOS54a7 |
| Solvent Model | SPC/E Water |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can map out the entire reaction pathway, for instance, in a potential aza-Michael addition or a cycloaddition reaction. researchgate.netscispace.com
By calculating the energies of reactants, intermediates, transition states (TS), and products, a potential energy surface for the reaction can be constructed. The activation energy (the energy difference between reactants and the highest-energy transition state) determines the kinetic feasibility of a proposed mechanism. scispace.com A lower activation energy indicates a more favorable reaction pathway.
Tools such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state structure correctly connects the reactant and product states, ensuring the validity of the proposed pathway. researchgate.net These studies can explain observed regioselectivity and stereoselectivity in the synthesis of the indolizine (B1195054) core. scispace.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations can accurately predict spectroscopic data, which is invaluable for structure confirmation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.org
By optimizing the molecule's geometry and then performing GIAO calculations (e.g., at the B3LYP/cc-pVDZ level of theory), the ¹H and ¹³C chemical shifts can be computed. rsc.org These predicted values are typically scaled and compared with experimental data to confirm the chemical structure. Such calculations can achieve high accuracy, with root-mean-square errors (RMSEs) often in the range of 0.2–0.4 ppm for ¹H shifts, aiding in the unambiguous assignment of complex spectra. mdpi.com
Table 3: Comparison of Hypothetical Experimental and Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹³C Shift | Hypothetical Experimental ¹³C Shift | Predicted ¹H Shift | Hypothetical Experimental ¹H Shift |
|---|---|---|---|---|
| C-1 (C=O) | 172.5 | 172.1 | - | - |
| C-2 | 35.8 | 35.5 | 2.15, 2.30 | 2.18, 2.33 |
| C-3 | 28.4 | 28.1 | 1.90, 2.05 | 1.92, 2.08 |
| C-5 (C=O) | 175.1 | 174.8 | - | - |
| C-6 | 38.2 | 37.9 | 2.45, 2.60 | 2.48, 2.62 |
| C-7 | 25.9 | 25.6 | 1.85, 2.00 | 1.88, 2.03 |
| C-8 | 45.3 | 45.0 | 3.10, 3.25 | 3.14, 3.28 |
| C-8a | 60.1 | 59.8 | 4.10 | 4.15 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR study could guide the design of new derivatives with enhanced therapeutic properties.
The process involves:
Data Set Generation: Synthesizing a library of this compound derivatives and measuring their biological activity (e.g., IC₅₀ values against a specific enzyme or cell line).
Descriptor Calculation: Optimizing the 3D structure of each derivative using DFT and calculating a wide range of molecular descriptors (e.g., topological, physicochemical, electronic). nih.gov
Model Building: Using statistical methods like Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR) to select the most relevant descriptors and build a predictive model that links them to the observed activity. nih.gov
Validation: Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation techniques.
A successful QSAR model can predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing, which saves significant time and resources.
Table 4: Examples of Molecular Descriptors for a QSAR Study
| Descriptor Class | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |
| Physicochemical | LogP | Lipophilicity/hydrophobicity |
| Topological | Wiener Index | Molecular branching and size |
| Steric | Molecular Volume | Size and shape of the molecule |
In Silico Assessment of Pharmacokinetic Profiles (ADME Aspects, excluding toxicity/safety)
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME predictions offer a rapid and cost-effective way to screen compounds early in the drug discovery process. nih.govresearchgate.net
For this compound and its derivatives, various computational models and software (e.g., SwissADME, QikProp) can predict key ADME properties. These predictions are based on the molecule's structure and physicochemical properties. Important predicted parameters include:
Absorption: Human Intestinal Absorption (HIA) and cell permeability (e.g., Caco-2).
Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.
Drug-likeness: Compliance with filters like Lipinski's Rule of Five and Veber's criteria, which assess the likelihood of a compound having favorable oral bioavailability. brieflands.com
These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, allowing for structural modifications to improve the compound's pharmacokinetic profile.
Table 5: Predicted ADME Profile for this compound
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | 167.18 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | -0.5 | Good water solubility |
| H-Bond Donors | 0 | Complies with Lipinski's Rule (<5) |
| H-Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| BBB Permeant | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
Biological Activities and Mechanistic Investigations in Vitro/in Silico
Antioxidant Activity of Hexahydroindolizine-1,5-dione and Analogues
Research has been conducted on the antioxidant properties of compounds structurally related to this compound, such as hexahydropyridoindoles. These compounds have been identified as chain-breaking antioxidants. nih.gov The antioxidant activity is centered on the indolic nitrogen, and structural changes near this atom can modify the efficacy. nih.gov
One such derivative, SMe1EC2, demonstrated significant antiradical activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, comparable to the standard antioxidant Trolox. nih.gov In cellular models using isolated rat erythrocytes, SMe1EC2 provided protection against hemolysis initiated by free radicals. nih.gov Its efficacy was particularly notable against lipophilic radicals, where it outperformed the parent compound, stobadine. nih.gov Other studies on indolizine (B1195054) derivatives have also confirmed their potential to act as antioxidant agents. researchgate.netresearchgate.net
Table 2: Antioxidant Activity of a Hexahydropyridoindole Analogue (SMe1EC2)
| Assay | System/Radical Source | Result | Reference Compound |
|---|---|---|---|
| DPPH Test | Chemical Assay | Significant antiradical activity | Trolox |
| Hemolysis Assay | AAPH (hydrophilic radical) | Protection against hemolysis | Stobadine |
Investigation of Anti-inflammatory Activity in Cellular Models (e.g., NO production in macrophages)
Specific studies detailing the effect of this compound on nitric oxide (NO) production in macrophage cellular models could not be found in the reviewed scientific literature. Nitric oxide is a key signaling molecule in inflammation, and its over-production by inducible nitric oxide synthase (iNOS) is a common target for anti-inflammatory agents. nih.govtci-thaijo.org Research in this area has largely focused on other natural and synthetic compounds. mdpi.com General anti-inflammatory activity has been noted as a property of the broader indolizine derivative class. researchgate.netnih.gov
Antimicrobial and Antifungal Investigations (In Vitro)
The indolizine nucleus is recognized for its presence in compounds with diverse biological activities, including antimicrobial action. nih.gov Various indolizine derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.
For instance, a series of indolizine-1-carbonitrile (B3051405) derivatives were evaluated for their antimicrobial properties. Compound 5h from this series showed notable antibacterial activity against Gram-positive cocci with Minimum Inhibitory Concentration (MIC) values between 16 to 32 µg/mL. nih.gov Another compound, 5b , was identified as having the most potent antifungal activity, with MICs ranging from 8 to 32 µg/mL. nih.gov Similarly, pyrazolyl-indolizine derivatives have demonstrated potent efficiency against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, and Candida albicans. nih.gov The structural resemblance of indolizine to azole antifungals suggests a potential mechanism of action through the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov
Table 3: In Vitro Antimicrobial Activity of Selected Indolizine-1-Carbonitrile Derivatives
| Compound | Organism Type | Test Organisms | MIC Range (µg/mL) |
|---|---|---|---|
| 5h | Gram-positive bacteria | S. aureus, S. epidermidis, E. faecalis | 16 - 32 |
| 5g | Gram-positive bacteria | S. aureus, S. epidermidis, E. faecalis | 16 - 64 |
| 5b | Fungi | C. albicans, C. glabrata, C. krusei | 8 - 32 |
Herbicidal Activity in Plant Models (In Vitro)
While data on this compound is not available, research on structurally similar indolizine-5,8-diones has demonstrated herbicidal activity. These compounds produced rapid desiccation in whole-plant tests and bleaching in leaf-disc assays. nih.gov
The mechanism of action for these 6,7-disubstituted indolizine-5,8-diones was investigated in isolated chloroplasts, where they were found to initiate rapid oxygen uptake in Photosystem I, indicating they act as redox mediators. nih.gov However, the herbicidal efficacy of some of these compounds was potentially limited by factors such as low photostability, high volatility, and hydrolytic instability. nih.gov
Applications of Hexahydroindolizine 1,5 Dione As Synthetic Building Blocks
Precursors for the Synthesis of Complex Natural Products (e.g., Indolizine (B1195054) Alkaloids)
The indolizidine alkaloid core is a prevalent motif in a wide range of natural products exhibiting significant biological activities. While direct synthetic routes from hexahydroindolizine-1,5-dione to specific, complex indolizine alkaloids are not extensively documented in readily available literature, its structural similarity to key intermediates in alkaloid synthesis makes it a conceptually important precursor. The synthesis of indolizidine alkaloids often involves the construction of the bicyclic indolizidine core, and this compound represents a pre-formed, albeit oxidized, version of this fundamental structure.
Synthetic strategies towards indolizidine alkaloids frequently employ domino reactions, including hydroformylation and cyclization sequences, to construct the core ring system. For instance, the synthesis of (–)-Indolizidine 167B has been achieved from optically active (R)-3-(pyrrol-1-yl)hex-1-ene through a key hydroformylation and one-pot intramolecular cyclization. nih.gov The resulting bicyclic core, while not identical to this compound, shares the fundamental indolizidine skeleton. This suggests the potential for this compound to be chemically modified, through selective reduction of the carbonyl groups and other functional group interconversions, to serve as a starting point for various indolizidine and quinolizidine alkaloids. researchgate.net
Table 1: Selected Indolizidine Alkaloids and their Biological Significance
| Alkaloid | Natural Source | Biological Activity |
| Swainsonine | Swainsona canescens | Potent inhibitor of mannosidase II, potential anticancer agent |
| Castanospermine | Castanospermum australe | Potent glucosidase inhibitor, potential antiviral and anticancer agent |
| Lentiginosine | Astragalus lentiginosus | Amyloglucosidase inhibitor |
| Indolizidine 167B | Skin of Dendrobatid frogs | Non-competitive blocker of neuromuscular transmission |
Intermediates in the Construction of Diverse Nitrogen-Containing Heterocycles (e.g., Pyridines, Quinolines)
The reactivity of the dicarbonyl system in this compound offers numerous possibilities for its transformation into other important nitrogen-containing heterocyclic systems, such as pyridines and quinolines. These structural motifs are central to a vast number of pharmaceuticals, agrochemicals, and functional materials.
The synthesis of substituted pyridines can be achieved through a variety of methods, including cascade reactions and metal-catalyzed cycloisomerizations. nih.govorganic-chemistry.org While a direct conversion of this compound to a simple pyridine is not a standard transformation, the inherent functionality of the dione (B5365651) allows for its potential use in condensation reactions. For example, treatment with appropriate reagents could lead to ring-opening and subsequent recyclization to form a substituted pyridine core. The development of modular methods for preparing highly substituted pyridines is an active area of research, and versatile building blocks are highly sought after. nih.govrsc.org
Similarly, the quinoline scaffold is a key component in many biologically active compounds. nih.govnih.gov The synthesis of quinolines often involves the condensation of anilines with β-ketoesters or related compounds. It is conceivable that derivatives of this compound, after appropriate chemical manipulation, could serve as precursors in Friedländer-type annulations or other quinoline-forming reactions. For instance, selective cleavage of one of the rings could generate a δ-amino ketone intermediate, a classic precursor for quinoline synthesis.
Development of Functional Materials and Advanced Organic Compounds
The application of heterocyclic compounds in the development of functional materials is a rapidly expanding field of research. Nitrogen-containing heterocycles are of particular interest due to their electronic properties and ability to participate in hydrogen bonding and metal coordination. Dione-containing heterocycles, in particular, can serve as monomers or key components in the synthesis of polymers and other advanced materials.
While specific applications of this compound in functional materials are not yet widely reported, its structure suggests potential in several areas. The presence of two carbonyl groups allows for the possibility of polymerization through condensation reactions, potentially leading to novel polyamides or related polymers with unique thermal and mechanical properties. Furthermore, the heterocyclic core could be functionalized to introduce chromophoric or electronically active groups, making derivatives of this compound interesting candidates for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of functional materials often relies on the use of versatile building blocks that can be systematically modified to tune the final properties of the material. mdpi.com
Use in Organic Synthesis Methodologies (e.g., as dienophiles, oxidizing agents in specific reactions)
The reactivity of the carbon-carbon double bond in a partially unsaturated derivative of this compound could allow it to act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol and is widely used in the synthesis of complex molecules. nih.gov The electron-withdrawing nature of the adjacent carbonyl groups would activate the double bond towards reaction with a conjugated diene. This would provide a straightforward route to more complex, fused polycyclic systems.
Conclusion and Future Directions in Hexahydroindolizine 1,5 Dione Research
Summary of Key Achievements in Synthetic Methodologies and Biological Insights
Research into indolizine (B1195054) and related N-fused heterocyclic systems has established several key synthetic and biological benchmarks that provide a foundation for the study of hexahydroindolizine-1,5-dione.
Synthetic Methodologies: The construction of the core indolizine skeleton has been achieved through various classical and modern synthetic strategies. The most prevalent methods include 1,3-dipolar and 1,5-dipolar cycloaddition reactions, which are highly versatile for creating the bicyclic framework. derpharmachemica.comjbclinpharm.org One-pot multicomponent reactions have also emerged as efficient techniques for generating functionalized indolizine derivatives. researchgate.netnih.gov For partially or completely reduced analogs, synthetic routes often involve key steps like ring-closing metathesis (RCM), nucleophilic substitution, and various cyclization strategies to build the saturated ring system. derpharmachemica.comresearchgate.net These established methodologies offer a robust toolkit for chemists to approach the synthesis of the this compound target.
Biological Insights: The broader indolizine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. derpharmachemica.comresearchgate.net Extensive studies have demonstrated their potential as antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant agents. derpharmachemica.comnih.gov The biological activity is often linked to the planar, electron-rich nature of the aromatic indolizine system, which facilitates interactions with biological targets like DNA and various enzymes. derpharmachemica.com While the specific biological profile of the this compound core is not yet widely reported, the presence of the foundational scaffold suggests a high potential for discovering new bioactive molecules.
| Summary of Findings for Indolizine Scaffolds | | :--- | :--- | | Key Synthetic Approaches | 1,3-Dipolar Cycloaddition derpharmachemica.comjbclinpharm.org, 1,5-Dipolar Cyclization jbclinpharm.org, One-Pot Multicomponent Reactions researchgate.netnih.gov, Ring-Closing Metathesis (for reduced analogs) researchgate.net | | Reported Biological Activities | Antimicrobial derpharmachemica.comnih.gov, Anti-inflammatory derpharmachemica.com, Anticancer researchgate.net, Antioxidant nih.gov, Enzyme Inhibition researchgate.netresearchgate.net |
Emerging Research Areas and Unexplored Facets of the this compound Scaffold
The unique structural features of this compound—namely its saturated backbone and dual ketone functionalities—open up several new avenues for research that diverge from the well-trodden path of aromatic indolizines.
An emerging area of interest is the exploration of its stereochemistry. The saturated portion of the molecule contains multiple chiral centers, meaning that the synthesis of specific stereoisomers is a significant and important goal. Enantioselective synthesis could lead to derivatives with highly specific biological activities, as stereochemistry often plays a crucial role in molecular recognition by enzymes and receptors. researchgate.net
Furthermore, the two ketone groups serve as versatile chemical handles for derivatization. These sites are ripe for a wide range of chemical transformations, allowing for the creation of large and diverse compound libraries. This diversity-oriented synthesis approach could be instrumental in screening for novel biological activities that are distinct from those of traditional planar indolizines. researchgate.net The reactivity of these carbonyl groups could be exploited to introduce new functional groups, build spirocyclic systems, or create complex polycyclic architectures. researchgate.net
Potential for Novel Applications in Materials Science and Chemical Biology
Beyond medicinal chemistry, the this compound scaffold holds considerable promise in materials science and chemical biology.
Materials Science: Dione (B5365651) compounds, particularly those with rigid heterocyclic frameworks, are valuable building blocks for advanced materials. nbinno.com The this compound structure could serve as a novel ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). nbinno.com The nitrogen atom and the two ketone oxygens provide multiple coordination sites for metal ions, potentially leading to the self-assembly of unique and highly ordered three-dimensional structures. Such materials are of great interest for applications in gas storage, catalysis, and sensing. nbinno.com
Chemical Biology: The intrinsic properties of the indolizine core, such as strong fluorescence, are well-documented. derpharmachemica.comresearchgate.net While saturation in the this compound structure will alter its electronic properties, functionalized derivatives could be designed to act as fluorescent probes. By attaching fluorophores or environmentally sensitive dyes through reactions at the ketone positions, researchers could develop novel tools for bioimaging and sensing specific analytes within a cellular environment.
| Potential Future Applications | | :--- | :--- | | Field | Application | | Medicinal Chemistry | Development of stereospecific drugs; Creation of diverse compound libraries for high-throughput screening. | | Materials Science | Building block for Metal-Organic Frameworks (MOFs) and coordination polymers for gas storage or catalysis. nbinno.com | | Chemical Biology | Core scaffold for fluorescent probes and sensors for bioimaging. researchgate.net |
Challenges and Opportunities in Advanced Synthesis and Mechanistic Understanding
Realizing the full potential of the this compound scaffold requires addressing several key challenges, which in turn present significant opportunities for innovation in synthetic chemistry.
Challenges: The primary synthetic challenge lies in the stereocontrolled construction of the bicyclic core. Developing methodologies that provide access to specific diastereomers and enantiomers in high purity is a non-trivial task that demands sophisticated synthetic strategies. researchgate.net Another challenge is the selective functionalization of the two ketone groups, especially if they reside in different chemical environments.
Opportunities: These challenges create opportunities for the development of novel catalytic systems. Catalyst-driven diversity, where the choice of catalyst dictates the reaction pathway and the resulting molecular scaffold, is a powerful modern strategy. researchgate.net Applying this concept could allow for programmable and efficient access to this compound and its isomers from common precursors. There is also a significant opportunity to conduct detailed mechanistic studies to understand the reactivity of this scaffold. Investigating the kinetics and thermodynamics of its formation and subsequent reactions will provide a deeper understanding that can guide the rational design of new synthetic methods and functional molecules.
Q & A
Q. What are the standard methods for synthesizing hexahydroindolizine-1,5-dione and validating its structural purity?
this compound derivatives are typically synthesized via cyclization reactions of amino acid precursors or heterocyclic intermediates. Structural validation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm stereochemistry and substituent positions. For example, NMR can resolve carbonyl carbons at ~170–175 ppm and bridgehead carbons in the indolizine ring system .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in pyrrole-2,5-dione analogs .
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase columns with UV detection (e.g., 220–340 nm for diketopiperazine-like derivatives) .
Q. How can researchers optimize reaction yields for this compound derivatives under varying catalytic conditions?
Yield optimization involves systematic screening of catalysts (e.g., palladium or copper complexes) and solvents. For example:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency due to improved solubility of intermediates .
- Temperature Gradients : Stepwise heating (e.g., 80°C to 120°C) minimizes side reactions during ring closure .
- Catalytic Systems : Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-mediated amidation has been effective for analogous bicyclic systems .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for this compound analogs across different cell lines?
Discrepancies in bioactivity (e.g., antiviral IC values) may arise from cell-specific metabolic pathways or compound stability. Methodological approaches include:
- Metabolic Profiling : Use LC-MS to track intracellular degradation products .
- Cytotoxicity Controls : Normalize bioactivity data against cell viability assays (e.g., MTT) to distinguish therapeutic indices .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify binding site variations across cell types .
Q. How does hydrogen bonding in this compound derivatives influence their copolymerization with ε-caprolactone?
Hydrogen bonding between the dione’s carbonyl groups and ε-caprolactone’s ester moieties affects copolymer crystallinity and degradation rates. Key methods:
- Thermogravimetric Analysis (TGA) : Quantify thermal stability changes in copolymers .
- NMR Sequence Analysis : Resolve monomer incorporation patterns and hydrogen-bond-driven phase separation .
- DSC (Differential Scanning Calorimetry) : Measure glass transition temperatures () to correlate bonding strength with material flexibility .
Q. What mechanistic insights explain the enhanced agonistic activity of this compound analogs with tetrazole modifications?
Substituent effects on receptor binding (e.g., GPR119) are elucidated via:
- Structure-Activity Relationship (SAR) Studies : Replace tetrazole with pyrrolidine-2,5-dione to assess steric/electronic contributions to agonism .
- Cryo-EM or X-ray Crystallography : Resolve ligand-receptor complexes (e.g., polar interactions with residues Q652.64 and R2627.36) to map critical binding motifs .
Methodological Guidelines
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
Follow ICMJE standards for chemical reporting:
- Detailed Descriptions : Specify catalysts (e.g., Pd(PPh)), solvent ratios, and purification steps (e.g., column chromatography with silica gel) .
- Safety Data : Include toxicity profiles (e.g., LD) and handling precautions for explosive intermediates .
- Batch Records : Report manufacturer, purity grade (e.g., ≥98%), and storage conditions (e.g., −20°C under argon) .
Q. What analytical workflows are recommended for characterizing novel this compound analogs?
A tiered approach ensures robustness:
- Primary Screening : Use FT-IR and NMR for functional group verification .
- Advanced Confirmation : Apply 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) .
- Chiral Analysis : Employ CD exciton chirality or Mosher’s method for stereoisomer resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
